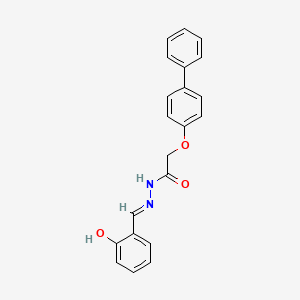
2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-hydroxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves a multi-step process:
Formation of the Biphenyl Derivative: The initial step involves the synthesis of the biphenyl derivative, which can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Formation of the Hydrazide: The biphenyl derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: The final step involves the condensation reaction between the hydrazide and 2-hydroxybenzaldehyde under reflux conditions in ethanol, leading to the formation of the desired Schiff base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with molecular targets through its Schiff base moiety. The compound can form coordination complexes with metal ions, leading to changes in its electronic and structural properties. These interactions can modulate various biochemical pathways, making the compound useful in sensing and therapeutic applications.
類似化合物との比較
Similar Compounds
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)benzohydrazide: Similar structure but with a benzohydrazide moiety.
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazone: Similar structure but with an acetohydrazone moiety.
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide is unique due to its specific combination of biphenyl and Schiff base functionalities, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring selective metal ion detection and interaction with biological targets.
特性
CAS番号 |
303087-01-6 |
|---|---|
分子式 |
C21H18N2O3 |
分子量 |
346.4 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H18N2O3/c24-20-9-5-4-8-18(20)14-22-23-21(25)15-26-19-12-10-17(11-13-19)16-6-2-1-3-7-16/h1-14,24H,15H2,(H,23,25)/b22-14+ |
InChIキー |
DDVLYWNMCHQKCQ-HYARGMPZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=CC=C3O |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-](/img/structure/B15081048.png)
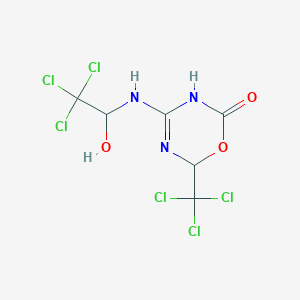
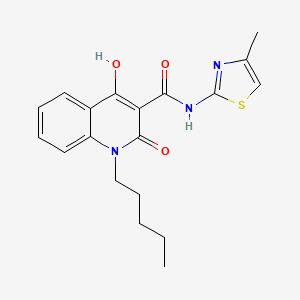
![Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081070.png)
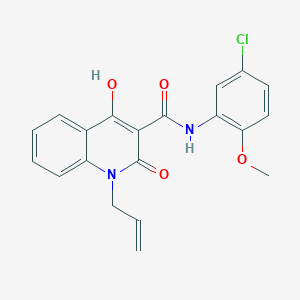
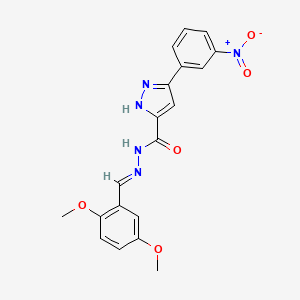
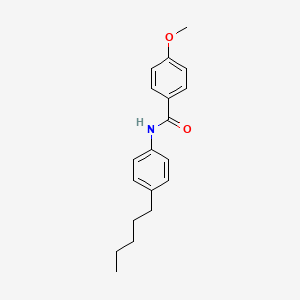
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)
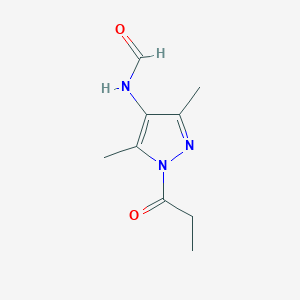
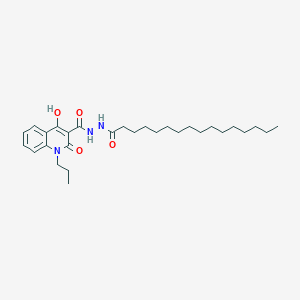
![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)
![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)

